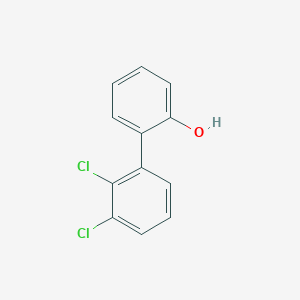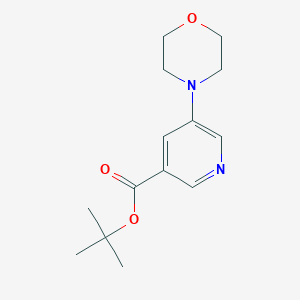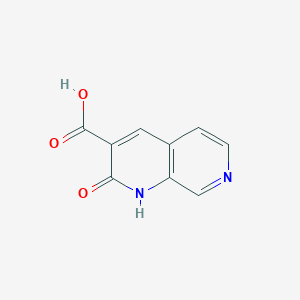
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid
描述
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family
作用机制
Target of Action
Naphthyridine derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that certain naphthyridine derivatives, such as nalidixic acid, have been found to inhibit bacterial dna polymerase (dna gyrase) and avian myeloblastoma virus reverse transcriptase . This suggests that 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid might also interact with similar targets, leading to inhibition of nucleic acid and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous iron(III) chloride, yielding 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to optimize the synthesis process, making it more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions: 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogenated derivatives.
科学研究应用
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial DNA gyrase.
Medicine: Explored for its potential therapeutic applications, including antibacterial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or photochemical properties
相似化合物的比较
1,8-Naphthyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Quinolones: A class of compounds with similar antibacterial properties, such as nalidixic acid.
Uniqueness: 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
属性
IUPAC Name |
2-oxo-1H-1,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRDIBFZNMRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

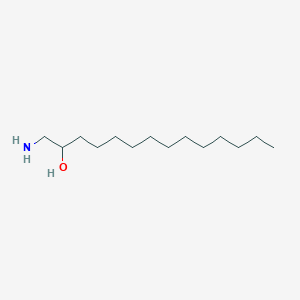
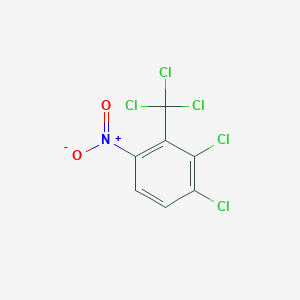
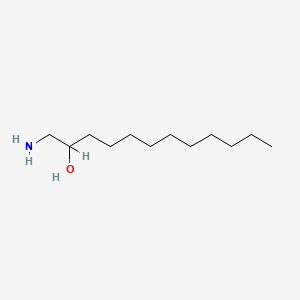
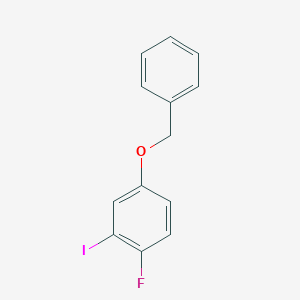
![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)

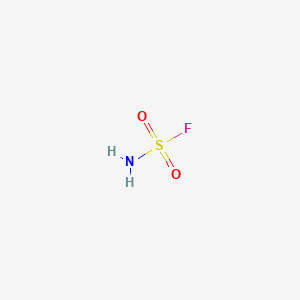
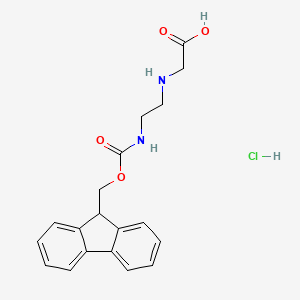
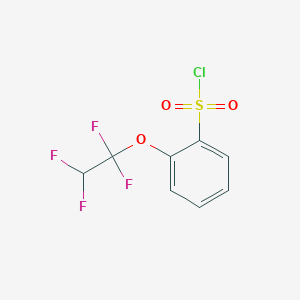
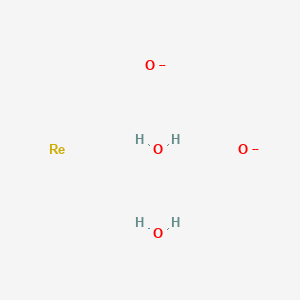
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)
